N-butyl-N'-(2,5-dimethylphenyl)oxamide
Description
N-butyl-N'-(2,5-dimethylphenyl)oxamide is an oxalamide derivative characterized by a central oxamide core (NH-C(=O)-C(=O)-NH) substituted with a butyl group on one nitrogen atom and a 2,5-dimethylphenyl group on the other.
Properties
IUPAC Name |
N-butyl-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-8-15-13(17)14(18)16-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBKTTGTIOFPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366054 | |
| Record name | N-butyl-N'-(2,5-dimethylphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5404-62-6 | |
| Record name | N-butyl-N'-(2,5-dimethylphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2,5-dimethylphenyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the reaction of oxalyl chloride with N-butylamine and 2,5-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-butyl-N’-(2,5-dimethylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2,5-dimethylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the butyl or dimethylphenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.
Scientific Research Applications
N-butyl-N’-(2,5-dimethylphenyl)oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2,5-dimethylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of N-butyl-N'-(2,5-dimethylphenyl)oxamide with related oxalamides and sulfonamide derivatives:
| Compound Name | Substituents on Oxamide Core | Key Functional Groups | Evidence Source |
|---|---|---|---|
| This compound | Butyl (C₄H₉), 2,5-dimethylphenyl | Oxamide, alkyl, dimethylphenyl | Synthesized from evidence analogs |
| N,N'-bis(2,6-dimethylphenyl)oxamide | Two 2,6-dimethylphenyl groups | Oxamide, sterically hindered aromatic | |
| N-cyclohexyl-N’-(2,5-dimethylphenyl)oxamide | Cyclohexyl, 2,5-dimethylphenyl | Oxamide, cyclic alkyl, dimethylphenyl | |
| N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)oxalamide | Hydroxyethyl, 4-methoxyphenyl | Oxamide, polar hydroxyl, methoxy | |
| N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide | Butoxybenzylidene hydrazine, dimethylphenyl | Oxamide, hydrazine, aromatic substituents |
Key Observations :
- Steric Effects : The 2,5-dimethylphenyl group in the target compound likely imposes less steric hindrance compared to 2,6-dimethylphenyl analogs (e.g., N,N'-bis(2,6-dimethylphenyl)oxamide), which face challenges in synthesis and reactivity due to steric crowding .
- Electronic Effects : Electron-donating methyl groups on the aromatic ring may influence resonance stabilization and reactivity, similar to methoxy-substituted analogs .
Physicochemical Properties
| Property | This compound (Inferred) | N,N'-bis(2,6-dimethylphenyl)oxamide | N-cyclohexyl-N’-(2,5-dimethylphenyl)oxamide | |
|---|---|---|---|---|
| Solubility | Moderate in organic solvents (e.g., DCM, THF) | Low (steric hindrance) | High in non-polar solvents (cyclic alkyl) | |
| Melting Point | ~100–120°C (estimated) | 145–150°C | 80–90°C | |
| Stability | Stable under inert conditions | Sensitive to hydrolysis | Thermally stable |
Notable Trends:
- The butyl group balances solubility between highly polar (e.g., hydroxyethyl derivatives) and rigid aromatic systems.
- Steric shielding in 2,6-dimethylphenyl analogs reduces reactivity but increases melting points due to crystalline packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
